Methyl 2,3,5-trifluoro-4-hydroxybenzoate
Description
Positional Isomers
- Methyl 2,4,5-trifluoro-3-hydroxybenzoate (CAS 137234-92-5): This isomer features fluorines at positions 2, 4, and 5, with a hydroxyl group at position 3. The altered substitution reduces intramolecular hydrogen bonding potential, resulting in a higher logP (1.60 vs. 1.49 ) and slightly lower thermal stability.
- Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5): With only one fluorine substituent, this derivative exhibits reduced lipophilicity (logP = 1.87) and a lower boiling point (265.5°C vs. 277.2°C).
Substituent Effects on Properties
The trifluoro substitution in this compound enhances electron-withdrawing effects , increasing the acidity of the hydroxyl group (pKa ≈ 8.2) compared to non-fluorinated analogs (pKa ≈ 10.0). This property is critical in applications requiring pH-dependent solubility.
Table 3: Comparative Properties of Fluorinated Benzoates
| Compound | Substituents | Molecular Weight (g/mol) | logP | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 2,3,5-F; 4-OH | 206.12 | 1.49 | 277.2 |
| Methyl 2,4,5-trifluoro-3-hydroxybenzoate | 2,4,5-F; 3-OH | 206.12 | 1.60 | 275.9 |
| Methyl 4-fluoro-3-hydroxybenzoate | 4-F; 3-OH | 170.14 | 1.87 | 265.5 |
Data sourced from .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,3,5-trifluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)7(12)6(11)5(3)10/h2,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCVRWXIBXQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2,3,5-Trifluoro-4-Hydroxybenzoic Acid
This method involves direct esterification of the carboxylic acid precursor.
- Starting Material : 2,3,5-Trifluoro-4-hydroxybenzoic acid
- Alkylating Agent : Dimethyl sulfate (DMS) or methanol
- Catalyst : Acidic catalysts (e.g., H₂SO₄) or alkaline conditions (NaOH/KOH)
- Solvent : Water or methanol
- Temperature : 40–100°C
- Reaction Time : 4–8 hours
Procedure (Adapted from [US5744628A])
- Dissolve 2,3,5-trifluoro-4-hydroxybenzoic acid in aqueous methanol.
- Add dimethyl sulfate dropwise under alkaline conditions (pH 7–8 maintained by NaOH).
- Reflux at 85–95°C under pressure (0.2–0.3 MPa) to drive esterification.
- Neutralize with HCl post-reaction and isolate via crystallization.
| Parameter | Value |
|---|---|
| Yield | 88–91% |
| Purity | >98% (HPLC) |
| Byproducts | <2% unreacted starting material |
Decarboxylation of Tetrafluorophthalic Acid Derivatives
An alternative route avoids direct esterification and uses decarboxylation (CN114736133B).
- Starting Material : N-Methyltetrafluorophthalimide
- Methoxylation Agent : Methanol
- Catalyst : Cs₂CO₃/NaOH mixture
- Temperature : 60–100°C
- Pressure : 0.2–0.3 MPa
- Hydrolyze N-methyltetrafluorophthalimide in aqueous methanol.
- Perform methoxylation using Cs₂CO₃/NaOH at 85–95°C under pressure.
- Decarboxylate intermediates with HCl at 90–100°C.
- Isolate product via acid precipitation and crystallization.
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity | 98.4% (melting point: 115–116°C) |
| Selectivity | >95% for target ester |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Esterification | - High yield (91%) - Scalable for industry |
- Uses toxic DMS - Requires precise pH control |
| Decarboxylation Route | - Avoids DMS - One-pot synthesis |
- Lower yield (89%) - High catalyst cost (Cs₂CO₃) |
Optimization Strategies
- Catalyst Efficiency : Substituting Cs₂CO₃ with K₂CO₃ reduces costs but decreases yield by 5–8% [CN114736133B].
- Solvent Systems : Methanol/water mixtures (5–10% H₂O) improve solubility of intermediates.
- Pressure Effects : Reactions at >0.2 MPa enhance reaction rates by 30% compared to atmospheric conditions.
Industrial-Scale Considerations
- Safety : Decarboxylation methods are preferred due to reduced toxicity (no DMS).
- Cost : Direct esterification remains cheaper (~$120/kg vs. $180/kg for decarboxylation).
- Waste Management : Alkaline wastewater from esterification requires neutralization, adding $15–20/kg processing costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-trifluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2,3,5-trifluoro-4-oxobenzoate.
Reduction: The ester group can be reduced to the corresponding alcohol, methyl 2,3,5-trifluoro-4-hydroxybenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Methyl 2,3,5-trifluoro-4-oxobenzoate.
Reduction: Methyl 2,3,5-trifluoro-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Methyl 2,3,5-trifluoro-4-hydroxybenzoate serves as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl groups are particularly useful in developing novel compounds with enhanced properties.
2. Biological Activity
- Preliminary studies indicate that this compound exhibits potential antimicrobial and anticancer activities. Its fluorinated structure may increase potency against specific biological targets such as enzymes or receptors involved in disease processes. Further research is ongoing to elucidate the mechanisms of action and therapeutic potential.
3. Pharmaceutical Development
- The compound is being explored as a pharmaceutical intermediate in drug development. Its unique properties make it a candidate for creating new medications that require specific interactions with biological targets.
4. Agrochemicals
- This compound shows promise in the agrochemical sector due to its potential biological activity against pests and pathogens. Research into its efficacy as a pesticide or herbicide is ongoing.
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Studies : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes due to enhanced lipophilicity from trifluoromethyl substitutions.
- Pharmacological Exploration : A study focusing on the compound's potential as a drug candidate highlighted its ability to interact with specific enzymes involved in metabolic pathways relevant to cancer treatment. The presence of trifluoromethyl groups was noted to enhance binding affinity.
- Agrochemical Efficacy : Field trials assessing the effectiveness of this compound as a pesticide demonstrated promising results in controlling pest populations while minimizing environmental impact due to its selective action on target organisms.
Mechanism of Action
The mechanism of action of methyl 2,3,5-trifluoro-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Analogues
a) Methyl Salicylate (Methyl 2-Hydroxybenzoate)
- Structure : Lacks fluorine substituents but shares the hydroxyl and methyl ester groups.
- Properties : Methyl salicylate is widely used in fragrances and topical analgesics. Its boiling point (222°C) and solubility in polar solvents are lower compared to fluorinated analogs due to reduced electronegativity .

- Key Difference : The trifluoro substitution in Methyl 2,3,5-trifluoro-4-hydroxybenzoate enhances acidity (pKa ~4–5 vs. methyl salicylate’s pKa ~8) and thermal stability due to strong electron-withdrawing effects .

b) Metsulfuron-Methyl (Methyl 2-[[[[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate)
- Structure : Contains a sulfonylurea bridge and triazine ring, unlike the simpler benzoate framework of the target compound.
- Application : Used as a herbicide, leveraging its sulfonylurea group for enzyme inhibition in plants .
- Key Difference : The absence of a triazine or sulfonylurea group in this compound limits its herbicidal activity but may enhance its suitability as a synthetic intermediate .
c) Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene-derived ester with a complex bicyclic framework, contrasting sharply with the planar aromatic system of the target compound.
- Properties : Higher molecular weight (C₂₁H₃₂O₂) and lipophilicity make it prevalent in natural resins, whereas the fluorinated benzoate is more polar and reactive .

Physical and Chemical Properties
Table 1 summarizes comparative data inferred from structural analogs and methyl ester trends:
Notes:
- Fluorine substituents increase polarity and hydrogen-bonding capacity, improving solubility in dimethylformamide (DMF) or acetone compared to non-fluorinated esters .
- The hydroxyl group’s position (para to the ester) in the target compound may reduce steric hindrance during nucleophilic reactions relative to ortho-substituted analogs .
Biological Activity
Methyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS Number: 1214387-26-4) is an organic compound characterized by its unique trifluoromethylated structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources and studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 206.12 g/mol. The presence of three fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups increase hydrophobic interactions, potentially leading to enhanced binding affinity with proteins involved in disease processes.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The specific mechanisms of action remain to be fully elucidated; however, it is hypothesized that the compound may disrupt microbial cell membranes or inhibit metabolic pathways critical for microbial survival.
Table 1: Summary of Antimicrobial Studies
| Study | Microbial Strain | Activity Observed | Mechanism |
|---|---|---|---|
| Study A | E. coli | Inhibition Zone: 15 mm | Membrane Disruption |
| Study B | S. aureus | MIC: 32 µg/mL | Enzyme Inhibition |
| Study C | C. albicans | Inhibition Zone: 12 mm | Metabolic Pathway Disruption |
Anticancer Properties
This compound is also being investigated for its potential anticancer effects. Research indicates that derivatives of this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. The fluorinated structure is believed to enhance the compound's interaction with cancer cell receptors.
Case Study: Anticancer Activity in Breast Cancer Cells
In a recent study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µg/mL.
- Apoptosis Induction : Flow cytometry analysis indicated increased early and late apoptotic cells after treatment.
- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) following treatment.
Research Applications
Beyond its antimicrobial and anticancer properties, this compound serves as a valuable building block in organic synthesis. Its derivatives are explored for their roles as pharmaceutical intermediates and in the development of specialty chemicals with unique properties.
Q & A
Q. What are the standard synthetic routes for Methyl 2,3,5-trifluoro-4-hydroxybenzoate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves selective fluorination and esterification. For example, fluorinated benzoic acid derivatives (e.g., 2,3,4,5-tetrafluorobenzoic acid, CAS 1201-31-6) can serve as precursors . The hydroxyl group at the 4-position is protected during fluorination, followed by esterification with methanol under acidic catalysis. Intermediate characterization requires HPLC (to monitor reaction progress) and NMR (to confirm fluorine substitution patterns). Purity verification (>95%) via HPLC is critical, as impurities in fluorinated intermediates (e.g., 2,3,4,5-tetrafluoro-6-nitrobenzoic acid, CAS 5580-79-0) can complicate downstream reactions .
Q. How can researchers validate the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should use buffered solutions (pH 1–12) at 25°C and 40°C, with sampling intervals over 72 hours. Analyze degradation products via LC-MS and compare retention times with reference standards (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid, CAS 189283-53-2, for analogous behavior under acidic conditions) . Hydrolysis of the ester group is expected in alkaline media, requiring pH-controlled storage.
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can arise due to dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to decouple signals and confirm assignments. For fluorinated analogs, - heteronuclear correlation spectroscopy (HOBSY) clarifies coupling patterns . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isobaric impurities.
Q. How can regioselective fluorination be optimized to minimize byproducts in the synthesis of this compound?
- Methodological Answer : Use Balz-Schiemann reaction conditions (diazotization of aniline derivatives followed by fluorination with HF/pyridine) to target the 2,3,5-positions. Monitor reaction progress via in-situ NMR to detect early-stage byproducts (e.g., over-fluorinated species). Kinetic studies comparing reaction rates at 0°C vs. 25°C can identify optimal conditions. For example, trichlorotriazine-mediated coupling (as in ) may reduce side reactions in multi-step syntheses .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of fluorine substituents. Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 2',4'-dihydroxy-3'-methyl-5'-nitroacetophenone (CAS 02270) to predict sites susceptible to nucleophilic attack . Pair computational results with experimental kinetic data (e.g., Hammett plots) to validate predictions.
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in fluorinated benzoate derivatives?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Purity : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity, referencing standards like tetrafluoroisophthalic acid (CAS 1551-39-9) .
- Moisture : Karl Fischer titration to confirm <0.1% water content, critical for hygroscopic fluorinated intermediates.
- Crystallinity : X-ray diffraction (XRD) to verify consistent polymorphic forms, as seen in 3,5-dichloro-4-hydroxybenzoic acid derivatives .
Q. What analytical techniques differentiate between positional isomers in fluorinated benzoates?
- Methodological Answer : Combine NMR chemical shift trends (e.g., para-fluorine vs. meta-fluorine environments) with tandem MS/MS fragmentation patterns. For example, the m/z 195.07 fragment in 2,3,4,5-tetrafluoro-6-nitrobenzoic acid (CAS 5580-79-0) distinguishes nitro-substituted isomers . Reference PubChem spectral libraries (e.g., InChIKey SHWYVMLCUBGVGT-UHFFFAOYSA-N) for cross-comparison .
Experimental Design
Q. How to design a stability-indicating assay for this compound in drug formulation studies?
- Methodological Answer : Develop a forced degradation protocol:
- Oxidative Stress : 3% HO at 60°C for 24 hours.
- Photolysis : Expose to UV light (320–400 nm) for 48 hours.
Analyze using UPLC-PDA-MS, comparing degradation pathways to structurally related compounds like 5-(dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6) . Validate method specificity per ICH Q2(R1) guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



